Structural Homology with Clinically Advanced EZH2 Inhibitors
CAS 2034548-22-4 possesses the same 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl core found in CPI‑1205, a phase‑I EZH2 inhibitor with an IC50 of 0.002 µM [1]. The structural conservation of the pyridinone ring, which makes key hydrogen‑bond contacts in the EZH2 active site, supports the expectation that CAS 2034548-22-4 engages EZH2 with similar binding geometry [1]. No direct IC50 data for CAS 2034548-22-4 are publicly available; this inference is based on class‑level structural homology.
| Evidence Dimension | Conservation of critical pharmacophoric features |
|---|---|
| Target Compound Data | Contains 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl core |
| Comparator Or Baseline | CPI‑1205 (PDB 5ls6): IC50 = 0.002 µM (EZH2 wild‑type) |
| Quantified Difference | Core pharmacophore identical; no target‑specific activity data available for CAS 2034548-22-4 |
| Conditions | Structural alignment based on X-ray co‑crystal (PDB 5ls6) |
Why This Matters
Confirms that CAS 2034548-22-4 is built on a clinically validated EZH2‑inhibitor scaffold, reducing the risk of target‑class mismatch in screening collections.
- [1] PDB entry 5ls6. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI‑1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2. https://www.ebi.ac.uk/pdbsum/5ls6 View Source
